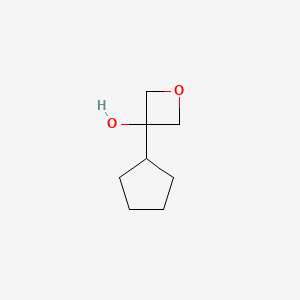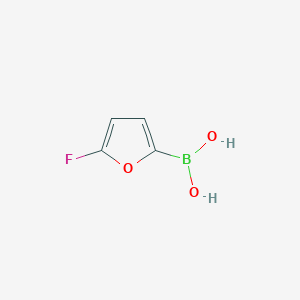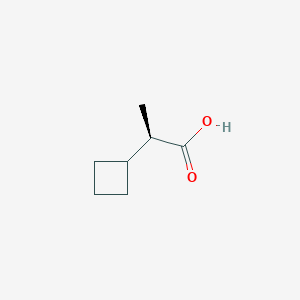
Ethyl 4-oxoazetidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-oxoazetidine-2-carboxylate is a chemical compound with the molecular formula C6H9NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-oxoazetidine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the reaction of ethyl 2-bromoacetate with azetidine-2-carboxylic acid in the presence of a base can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide, and it is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to maximize yield and minimize costs. This includes using cost-effective starting materials, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Ethyl 4-oxoazetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding ethyl 4-hydroxyazetidine-2-carboxylate.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional functional groups, while reduction can produce ethyl 4-hydroxyazetidine-2-carboxylate.
科学研究应用
Ethyl 4-oxoazetidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of various drugs, including antibiotics and antiviral agents.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 4-oxoazetidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or substrate for enzymes, interacting with active sites and affecting biochemical pathways. The molecular targets and pathways involved vary based on the specific biological context and the derivatives formed from the compound.
相似化合物的比较
Ethyl 4-oxoazetidine-2-carboxylate can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: A non-protein amino acid with similar structural features but different reactivity and applications.
4-Acetoxy-2-azetidinone: Another azetidine derivative used in the synthesis of antibiotics like carbapenems and penems.
Thiazolidine derivatives: Five-membered heterocycles with sulfur and nitrogen atoms, exhibiting diverse biological activities.
The uniqueness of this compound lies in its specific reactivity and the ability to serve as a versatile intermediate in various synthetic pathways, making it a valuable compound in both research and industrial applications.
属性
分子式 |
C6H9NO3 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC 名称 |
ethyl 4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-2-10-6(9)4-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8) |
InChI 键 |
KADNUXXOMWGVIL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)

![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)
![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)


![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)







